![molecular formula C26H23N3O5 B7687112 ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate](/img/structure/B7687112.png)
ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of oxadiazole derivatives and has been studied for its potential applications in various fields. In
Scientific Research Applications
Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators like prostaglandins and leukotrienes. It also acts by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms like bacteria and fungi. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. It has been shown to reduce inflammation and oxidative stress in various animal models. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has been found to exhibit potent antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. It has also been shown to have low toxicity in animal models. However, one of the limitations of Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate. One of the directions is to explore its potential use in the treatment of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, the development of more water-soluble derivatives of Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate may improve its bioavailability and pharmacokinetics.
Synthesis Methods
The synthesis method of Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate involves the reaction of 2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with ethyl 4-aminobenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction results in the formation of Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate, which can be purified by column chromatography.
properties
IUPAC Name |
ethyl 4-[[2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-3-32-26(31)18-12-14-19(15-13-18)27-23(30)16-33-22-11-7-6-10-21(22)25-28-24(29-34-25)20-9-5-4-8-17(20)2/h4-15H,3,16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOULVCBLGXUCBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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